molecular formula C18H21N5O B2713443 N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415511-92-9

N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2713443
CAS No.: 2415511-92-9
M. Wt: 323.4
InChI Key: YBSKSVOPBJHOGF-UHFFFAOYSA-N
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Description

N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclopenta[c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolidine and pyridine rings followed by their integration into the cyclopenta[c]pyridazine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may bind to active sites or allosteric sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.

    Pyridine derivatives: Widely used in medicinal chemistry for their pharmacological properties.

    Cyclopenta[c]pyridazine derivatives: Studied for their potential therapeutic applications

Uniqueness

N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its combination of structural features, which confer specific biological activities and potential therapeutic benefits. Its multi-ring system and functional groups allow for diverse chemical modifications and applications .

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(16-11-14-4-3-5-15(14)21-22-16)20-12-13-6-7-19-17(10-13)23-8-1-2-9-23/h6-7,10-11H,1-5,8-9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSKSVOPBJHOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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